molecular formula C22H21N3S B4283504 4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE

4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE

Cat. No.: B4283504
M. Wt: 359.5 g/mol
InChI Key: JVNIWXYEOQFSEM-UHFFFAOYSA-N
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Description

4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by its unique structure, which includes a naphthylmethylthio group and a phenylethyl group attached to the triazole ring

Preparation Methods

The synthesis of 4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Naphthylmethylthio Group: This step involves the nucleophilic substitution of a suitable naphthylmethyl halide with a thiol group on the triazole ring.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the naphthylmethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs due to its unique structure and ability to interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of 4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the naphthylmethylthio and phenylethyl groups can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-METHYL-3-[(1-NAPHTHYLMETHYL)SULFANYL]-5-PHENETHYL-4H-1,2,4-TRIAZOLE include other triazole derivatives such as:

    4-ethyl-3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole: This compound has a furyl group instead of a phenylethyl group, which may alter its chemical and biological properties.

    4-methyl-3-[(1-naphthylmethyl)thio]-5-(4-nitrobenzyl)-4H-1,2,4-triazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other triazole derivatives.

Properties

IUPAC Name

4-methyl-3-(naphthalen-1-ylmethylsulfanyl)-5-(2-phenylethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-25-21(15-14-17-8-3-2-4-9-17)23-24-22(25)26-16-19-12-7-11-18-10-5-6-13-20(18)19/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNIWXYEOQFSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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